molecular formula C8H9Cl3N2 B3369163 2-(3,4-Dichlorophenyl)ethanimidamide hydrochloride CAS No. 22793-44-8

2-(3,4-Dichlorophenyl)ethanimidamide hydrochloride

Cat. No. B3369163
CAS RN: 22793-44-8
M. Wt: 239.5 g/mol
InChI Key: XHNMUESLGUOKPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3,4-Dichlorophenyl)ethanimidamide hydrochloride” is a chemical compound with the linear formula C8H9N2Cl3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-(3,4-Dichlorophenyl)ethanimidamide hydrochloride” can be represented by the SMILES string ClC1=C(Cl)C=CC(C=C(N)N)=C1.Cl and the InChI string 1S/C8H8Cl2N2.ClH/c9-6-2-1-5(3-7(6)10)4-8(11)12;/h1-4H,11-12H2;1H .


Physical And Chemical Properties Analysis

The compound is a solid . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.

Scientific Research Applications

Environmental Impact and Biodegradation

  • Environmental Fate of Chlorophenols : Chlorophenols, including 2-chlorophenol, 3-chlorophenol, and 4-chlorophenol, exhibit moderate toxic effects on mammalian and aquatic life. Their persistence in the environment depends on the presence of adapted microflora capable of biodegrading these compounds. Bioaccumulation is expected to be low, but they have a strong organoleptic effect on the aquatic environment (Krijgsheld & Gen, 1986).
  • Microbial Degradation of Herbicides : Research on 2,4-dichlorophenoxyacetic acid (2,4-D) highlights the role of microorganisms in degrading herbicides based on 2,4-D, emphasizing the importance of bioremediation in mitigating environmental pollution (Magnoli et al., 2020).

Toxicology and Health Impact

  • Toxicological Studies on Chlorinated Phenols : The review of 2,4-D herbicide toxicity indicates a focus on occupational risk, neurotoxicity, resistance to herbicides, and effects on non-target species, especially aquatic organisms. Future research might concentrate on molecular biology, gene expression, and pesticide degradation (Zuanazzi et al., 2020).
  • Health Effects of Chlorinated Solvents : Occupational exposure to chlorinated solvents, including chlorophenols, is associated with adverse health effects such as central nervous system, reproductive, liver, and kidney toxicity, and carcinogenicity. The need for prospective biomarker studies is emphasized to better understand exposure impacts (Ruder, 2006).

Analytical and Remediation Techniques

  • Treatment of Pesticide-Contaminated Wastewater : Studies on the treatment of wastewater from the pesticide industry reveal the effectiveness of biological processes and granular activated carbon in removing toxic pollutants, including chlorophenols, highlighting the importance of treatment technologies in environmental protection (Goodwin et al., 2018).

Safety and Hazards

The compound has been classified as an Eye Irritant (category 2) and a Skin Sensitizer (category 1) . The safety information includes several precautionary statements, such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific measures to take if skin irritation or rash occurs or if eye irritation persists .

properties

IUPAC Name

2-(3,4-dichlorophenyl)ethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2.ClH/c9-6-2-1-5(3-7(6)10)4-8(11)12;/h1-3H,4H2,(H3,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNMUESLGUOKPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=N)N)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30970500
Record name (3,4-Dichlorophenyl)ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30970500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dichlorophenyl)ethanimidamide hydrochloride

CAS RN

55154-91-1
Record name (3,4-Dichlorophenyl)ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30970500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-Dichlorophenyl)ethanimidamide hydrochloride
Reactant of Route 2
2-(3,4-Dichlorophenyl)ethanimidamide hydrochloride
Reactant of Route 3
2-(3,4-Dichlorophenyl)ethanimidamide hydrochloride
Reactant of Route 4
2-(3,4-Dichlorophenyl)ethanimidamide hydrochloride
Reactant of Route 5
2-(3,4-Dichlorophenyl)ethanimidamide hydrochloride
Reactant of Route 6
2-(3,4-Dichlorophenyl)ethanimidamide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.